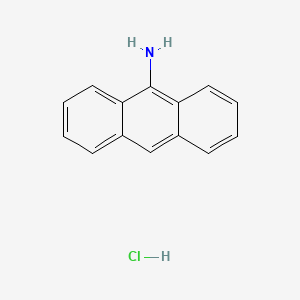

Anthracen-9-amine hydrochloride

概要

説明

Anthracen-9-amine hydrochloride is an organic compound belonging to the class of anthracenes, which are characterized by a system of three linearly fused benzene ringsThe molecular formula of this compound is C14H12ClN, and it is often used in research due to its interesting photophysical and photochemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of anthracen-9-amine hydrochloride typically involves the reduction of 9-anthraldehyde oxime. One common method includes the reduction of 9-anthraldehyde oxime with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an argon atmosphere. The resulting product is then treated with hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction techniques as mentioned above, with careful control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

Anthracen-9-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group, to form various substituted anthracene compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used as a reducing agent.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Anthracen-9-amine hydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of anthracen-9-amine hydrochloride involves its interaction with various molecular targets and pathways. While specific details are not extensively documented, it is known that the compound can interact with biological molecules through its amine group, potentially affecting cellular processes and signaling pathways .

類似化合物との比較

Similar Compounds

Anthracen-1-amine: Another anthracene derivative with similar structural properties but different reactivity and applications.

9-Anthraldehyde oxime: A precursor in the synthesis of anthracen-9-amine hydrochloride with distinct chemical properties.

Anthraquinone: An oxidized form of anthracene with significant industrial and biological applications.

Uniqueness

Its ability to undergo diverse chemical reactions and its photophysical properties make it a valuable compound for research and industrial applications .

生物活性

Anthracen-9-amine hydrochloride, an organic compound with the molecular formula C₁₄H₁₂ClN, belongs to the anthracene class and is recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Properties

This compound exhibits a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects. Its structure allows it to interact with various biological molecules, influencing cellular processes.

Key Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation in biological systems. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation. |

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The compound may bind to DNA, leading to oxidative stress and genetic toxicity, as suggested by studies on related anthracene derivatives.

- Oxidative Stress Induction : It can induce oxidative stress in cells, which is linked to various cellular responses including apoptosis in cancer cells.

- Enzyme Modulation : It may modulate the activity of certain enzymes involved in metabolic pathways, influencing drug metabolism and efficacy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported minimum inhibitory concentrations (MIC) against several bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus cereus | 5 |

| Enterococcus faecalis | 20 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These findings indicate its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound. For instance, a related compound showed IC₅₀ values against human colon cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT-116 | 224 ± 7 |

| Caco-2 | 205 ± 5 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Effects : A study investigated the efficacy of this compound against antibiotic-resistant bacterial strains. The results suggested that this compound could be a viable candidate for developing new antimicrobial therapies.

- Cancer Research : Another significant study focused on the use of this compound in combination with existing chemotherapeutics. The combination therapy demonstrated enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy.

特性

IUPAC Name |

anthracen-9-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N.ClH/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPNDNPVNUVOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。